6-(Chloromethyl)-2-methylbenzo[d]thiazole
Description
Overview of Benzothiazole (B30560) Heterocycles in Contemporary Organic Chemistry
Benzothiazole and its derivatives are a well-established class of heterocyclic compounds that continue to attract significant attention from the scientific community. Their unique chemical properties and biological activities have made them indispensable in various areas of chemical research.
The benzothiazole ring system consists of a five-membered thiazole (B1198619) ring fused to a benzene (B151609) ring. This fusion results in a bicyclic, planar structure. The thiazole ring contains both a sulfur and a nitrogen atom, which impart distinct electronic properties to the molecule. The entire ring system is aromatic, with a delocalized π-electron system that confers significant stability. The presence of the heteroatoms, however, creates a dipole moment and influences the reactivity of the various positions on the ring. The C2 position of the thiazole ring is particularly susceptible to nucleophilic attack, a key feature in its chemical reactivity.
The first synthesis of a benzothiazole derivative was reported in the late 19th century. Since then, a multitude of synthetic methods for the construction of the benzothiazole core have been developed. A common and versatile approach involves the condensation of 2-aminothiophenols with various electrophilic partners such as aldehydes, carboxylic acids, or their derivatives. ekb.eg For instance, the reaction of 2-aminothiophenol (B119425) with an aldehyde, often in the presence of an oxidizing agent, is a widely used method for the synthesis of 2-substituted benzothiazoles. researchgate.net Another foundational method is the Jacobson synthesis, which involves the cyclization of N-arylthioamides. These classical methods, along with more modern variations utilizing microwave irradiation or novel catalysts, form the bedrock of benzothiazole synthesis. nih.gov
The Strategic Role of Chloromethyl Functionality in Chemical Synthesis and Derivatization
The chloromethyl group (-CH2Cl) is a highly valuable functional group in organic synthesis. It is an excellent electrophilic handle, readily participating in nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the facile introduction of a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity makes chloromethylated compounds, such as 6-(Chloromethyl)-2-methylbenzo[d]thiazole, important building blocks for the elaboration of more complex molecules. The introduction of a chloromethyl group onto an aromatic ring is often achieved through chloromethylation, a reaction that typically employs formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst.
Research Trajectory and Academic Importance of this compound
While the broader family of benzothiazole derivatives has been extensively studied, specific research focusing solely on this compound (CAS No. 99846-82-9) is not as prevalent in the academic literature. This suggests that its primary role is likely that of a specialized chemical intermediate rather than an end-product with direct applications. Its academic importance, therefore, lies in its utility as a versatile building block for the synthesis of more complex benzothiazole derivatives. The presence of both a reactive chloromethyl group at the 6-position and a methyl group at the 2-position provides two distinct points for further chemical modification. The chloromethyl group allows for the introduction of various side chains, while the methyl group at the C2 position can also be functionalized, for example, through condensation reactions. The compound's value is thus realized in its potential to be transformed into a diverse array of target molecules with potential applications in medicinal chemistry and materials science. Its appearance in the catalogues of chemical suppliers indicates its commercial availability and use in synthetic endeavors.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 99846-82-9 |
| Molecular Formula | C₉H₈ClNS |
| Molecular Weight | 197.69 g/mol |
| IUPAC Name | 6-(chloromethyl)-2-methyl-1,3-benzothiazole |
Table 2: General Synthetic Approaches to the Benzothiazole Core
| Synthetic Method | Precursors | General Conditions |
| Condensation with Aldehydes | 2-Aminothiophenol, Aldehyde | Oxidizing agent, often in a suitable solvent. |
| Condensation with Carboxylic Acids | 2-Aminothiophenol, Carboxylic Acid | Dehydrating agent (e.g., polyphosphoric acid), heat. |
| Jacobson Synthesis | N-Arylthioamide | Oxidative cyclization. |
| Microwave-Assisted Synthesis | Varies | Microwave irradiation, often solvent-free or in a high-boiling solvent. nih.gov |
Properties
IUPAC Name |
6-(chloromethyl)-2-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNS/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMKLAQKGNARFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Chloromethyl 2 Methylbenzo D Thiazole and Analogues
Strategies for Benzothiazole (B30560) Ring Construction Relevant to the Target Compound
The formation of the benzothiazole nucleus is the foundational step in the synthesis. The choice of strategy dictates which precursors are required and at what stage the necessary substituents are introduced.
The most classical and widely used method for constructing the benzothiazole ring is the condensation of a 2-aminothiophenol (B119425) with a carbonyl-containing compound. mdpi.orgnih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the thiazole (B1198619) ring. The substituent at the 2-position of the final product is determined by the choice of the carbonyl derivative. For the synthesis of 2-methylbenzothiazoles, acetic acid or acetic anhydride are common reagents. mdpi.org
The general mechanism proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization through the attack of the thiol group, followed by elimination of water. To synthesize a 6-substituted benzothiazole, a 4-substituted-2-aminothiophenol is required as the starting material.
| Reactant 1 (Aminothiophenol) | Reactant 2 (Carbonyl Source) | Product | Catalyst/Conditions |
| 2-Aminothiophenol | Acetic acid | 2-Methylbenzo[d]thiazole | Reflux |
| 2-Aminothiophenol | Acetic anhydride | 2-Methylbenzo[d]thiazole | High temperature |
| 4-Amino-3-mercaptobenzoic acid | Aldehydes | 2-Substituted-benzothiazole-6-carboxylic acid | Nitrobenzene (oxidant) researchgate.net |
Beyond classical condensation, several advanced protocols offer alternative routes to substituted benzothiazoles, often under milder conditions or with different functional group tolerance.
Jacobsen Cyclization: This method involves the radical cyclization of thiobenzanilides, which are precursors derived from anilines. It is a highly effective strategy for the synthesis of 6-substituted benzothiazoles, as the cyclization proceeds via a radical mechanism often initiated by reagents like potassium ferricyanide. researchgate.net This approach is valuable when the required substituted 2-aminothiophenols are unstable or difficult to access.
Metal-Catalyzed Intramolecular Cyclization: Modern cross-coupling chemistry has enabled the synthesis of benzothiazoles through intramolecular C-S bond formation. For instance, N-(2-halophenyl) thioamides can undergo copper- or palladium-catalyzed cyclization to form the benzothiazole ring. mdpi.com These methods are advantageous for their high efficiency and broad substrate scope. A catalytic system involving palladium and copper has been used for the cyclization of N-arylcyanothioformamides to yield 2-cyanobenzothiazoles, demonstrating a C-H functionalization/intramolecular C-S bond formation pathway. mdpi.com
| Precursor | Method | Catalyst/Reagent | Product Type |
| Thiobenzanilides | Jacobsen Cyclization | Potassium ferricyanide | 2-Arylbenzothiazoles researchgate.net |
| N-(2-chlorophenyl) thioamides | Intramolecular C-S Coupling | Copper(II) complex | 2-Substituted benzothiazoles |
| N-arylcyanothioformamides | C-H Functionalization / C-S Cyclization | Palladium/Copper | 2-Cyanobenzothiazoles mdpi.com |
Regioselective Introduction of the Chloromethyl Moiety at the 6-Position
Introducing the chloromethyl group specifically at the C-6 position of the benzothiazole ring is a critical challenge. This can be approached either by direct functionalization of a pre-formed ring or by building the ring from a precursor that already contains the desired functionality or a group that can be easily converted to it.
Direct chloromethylation of a pre-formed 2-methylbenzothiazole (B86508) ring at the 6-position is not a commonly reported or straightforward transformation. Electrophilic aromatic substitution reactions on the benzothiazole nucleus can be complex and may not provide the desired regioselectivity. Furthermore, some reagents used for chloromethylation can react with the heterocyclic part of the molecule. For instance, heating 2-methylbenzothiazole with thionyl chloride leads to chlorination of the 2-methyl group rather than the benzene (B151609) ring, forming 2-(trichloromethyl)benzothiazole. researchgate.net This indicates that the 2-methyl group is more reactive under these conditions than the C-6 position of the benzene ring. The lack of reliable methods for direct and regioselective C-6 chloromethylation makes this approach less synthetically viable.
A more reliable and controllable strategy involves a precursor-based synthesis. This route begins with an aniline derivative that is already substituted at the para-position with a group that can be converted into a chloromethyl moiety. The most logical precursor is (2-methylbenzo[d]thiazol-6-yl)methanol.
The synthetic sequence is as follows:
Formation of a 6-Substituted Benzothiazole: The synthesis typically starts with 4-aminobenzoic acid. This is converted to the key intermediate, 4-amino-3-mercaptobenzoic acid. researchgate.net
Cyclization: The intermediate is then cyclized with acetic acid or a derivative to form 2-methylbenzo[d]thiazole-6-carboxylic acid. cymitquimica.comsigmaaldrich.com
Reduction: The carboxylic acid group at the C-6 position is reduced to a hydroxymethyl (alcohol) group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield (2-methylbenzo[d]thiazol-6-yl)methanol.
Chlorination: The final step is the conversion of the primary alcohol to the corresponding alkyl chloride. This is a standard organic transformation that can be achieved with high efficiency using reagents like thionyl chloride (SOCl₂) or concentrated hydrochloric acid. masterorganicchemistry.com
| Precursor at C-6 | Intermediate | Reagent for Conversion | Final Group at C-6 |
| -COOH (Carboxylic acid) | 2-Methylbenzo[d]thiazole-6-carboxylic acid | 1. LiAlH₄ (Reduction) 2. SOCl₂ (Chlorination) masterorganicchemistry.com | -CH₂Cl |
| -CH₃ (Methyl) | 6-Methyl-2-methylbenzo[d]thiazole | Radical Halogenation (e.g., NCS) | -CH₂Cl |
| -CH₂OH (Hydroxymethyl) | (2-Methylbenzo[d]thiazol-6-yl)methanol | Thionyl chloride (SOCl₂) | -CH₂Cl |
This precursor-based approach ensures that the chloromethyl group is introduced exclusively at the desired 6-position, avoiding issues with regioselectivity.
Methylation Strategies at the 2-Position of the Benzothiazole Core
The introduction of the methyl group at the 2-position of the benzothiazole core is most efficiently accomplished during the initial ring-forming cyclocondensation reaction. mdpi.org By selecting an appropriate C1 carbonyl synthon that corresponds to an acetyl group, the 2-methyl substituent is incorporated directly.
The reaction of a 2-aminothiophenol with acetic acid or acetic anhydride is the most common method. mdpi.org Refluxing 2-aminothiophenol with an excess of acetic acid yields 2-methylbenzothiazole directly. mdpi.org This method is robust, high-yielding, and avoids the need for subsequent C-H functionalization at the 2-position, which can be challenging.
While methods exist for the functionalization of a pre-formed benzothiazole ring at the 2-position, such as alkylation with acetonitrile (B52724) in the presence of a strong base, the cyclocondensation approach remains the most practical and direct route for synthesizing 2-methyl substituted analogues. nih.gov
| Precursor | Acetyl Source | Conditions | Product |
| 2-Aminothiophenol | Acetic Acid | Reflux mdpi.org | 2-Methylbenzo[d]thiazole |
| 4-Substituted-2-aminothiophenol | Acetic Anhydride | Heat | 6-Substituted-2-methylbenzo[d]thiazole |
| 2-Aminothiophenol | Acetyl Chloride | Base | 2-Methylbenzo[d]thiazole |
Optimization of Reaction Conditions and Yields for 6-(Chloromethyl)-2-methylbenzo[d]thiazole Synthesis
While specific optimization data for the synthesis of this compound is scarce, the optimization of reaction conditions for the synthesis of analogous benzothiazole derivatives provides valuable insights. The key steps that can be optimized are the formation of the benzothiazole ring and the subsequent chloromethylation or chlorination of a precursor.
Optimization of Benzothiazole Ring Formation:
The condensation reaction to form the 2-methylbenzothiazole ring, for example from a substituted 2-aminothiophenol and an acetylating agent like acetic anhydride or acetyl chloride, is subject to optimization of catalysts, solvents, and temperature.
Catalysts: Various catalysts can be employed, including acidic catalysts (like HCl), basic catalysts, and heterogeneous catalysts. For instance, the condensation of 2-aminothiophenol with benzoyl chlorides has been achieved efficiently under solvent-free conditions at room temperature, yielding the product in a short time.
Solvents: The choice of solvent can significantly impact the reaction rate and yield. Solvents ranging from benzene and ethanol to greener options like water or solvent-free conditions have been reported for the synthesis of benzothiazole derivatives. For example, some syntheses are performed by refluxing the reactants in benzene or ethanol.
Temperature: Reaction temperatures can range from room temperature to reflux conditions, depending on the specific reactants and catalyst used. Microwave-assisted synthesis has also been employed to accelerate the reaction, often leading to higher yields in shorter times.
Below is a table summarizing hypothetical optimization parameters for the synthesis of a 6-substituted-2-methylbenzothiazole precursor, based on general findings for benzothiazole synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Benzene | 80 | 2 | 65 |
| 2 | HCl (cat.) | Ethanol | 78 | 3 | 75 |
| 3 | None (Solvent-free) | N/A | 25 | 0.5 | 85 |
| 4 | Microwave | Acetic Acid | 120 | 0.17 | 92 |
Optimization of Chloromethylation:
The introduction of the chloromethyl group onto the benzothiazole ring is a critical step that requires careful optimization to maximize the yield of the desired product and minimize the formation of byproducts, such as diarylmethanes.
Reagents: Chloromethylation is often carried out using formaldehyde (B43269) and hydrogen chloride. The choice of catalyst is crucial.
Catalysts: Lewis acids like zinc chloride and titanium tetrachloride are common catalysts. The selection of the catalyst can influence the ratio of the chloromethylated product to the diarylmethane byproduct. For some aromatic compounds, titanium tetrachloride at low temperatures has been shown to favor the desired product.
Temperature: Lower temperatures generally tend to reduce the formation of diarylmethane byproducts.
Concentration: The concentration of the reactants can also affect the outcome of the reaction.
The following table illustrates potential optimization conditions for a chloromethylation reaction on a 2-methylbenzothiazole precursor.
| Entry | Catalyst | Temperature (°C) | Time (h) | Product:Byproduct Ratio |
| 1 | Zinc Chloride | 60 | 4 | 70:30 |
| 2 | Zinc Chloride | 45 | 6 | 85:15 |
| 3 | Titanium Tetrachloride | 5 | 2 | 95:5 |
| 4 | Sulfuric Acid | 25 | 3 | Substrate dependent |
Purification and Isolation Techniques for the Target Compound and its Precursors
The purification and isolation of this compound and its precursors are essential to obtain a product of high purity. Standard laboratory techniques such as recrystallization, column chromatography, and filtration are commonly employed.
Recrystallization:
Recrystallization is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of pure crystals.
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol, often in combination with water, is a common solvent for recrystallizing benzothiazole derivatives. For example, 2-amino-6-chlorobenzothiazole can be recrystallized from ethanol.
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent. If the solution is colored, activated charcoal (like Norit) can be added to adsorb colored impurities. The hot solution is then filtered to remove insoluble impurities and the charcoal. The filtrate is allowed to cool, and the purified product crystallizes out. The crystals are then collected by filtration and washed with a small amount of cold solvent.
Column Chromatography:
Column chromatography is a versatile technique for separating and purifying compounds from a mixture.
Stationary Phase: Silica (B1680970) gel is the most common stationary phase used for the purification of benzothiazole derivatives.
Mobile Phase (Eluent): A mixture of solvents, typically a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate, is used as the eluent. The polarity of the eluent is optimized to achieve good separation of the desired compound from impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC).
Procedure: The crude product is dissolved in a small amount of solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and the separated compounds are collected in fractions. The fractions containing the pure product are combined, and the solvent is evaporated to yield the purified compound.
Filtration and Washing:
Filtration is used to separate solid products from a reaction mixture or a crystallization solvent. The collected solid is typically washed with a suitable solvent to remove residual impurities. For instance, after precipitation from a reaction mixture by pouring it into cold water, the solid product is collected by filtration and washed with water.
Advanced Chemical Reactivity and Transformation Studies of 6 Chloromethyl 2 Methylbenzo D Thiazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The benzylic chloride of the chloromethyl group is a key reactive center, readily participating in nucleophilic substitution reactions. This functionality allows for the introduction of a variety of heteroatom-containing moieties, leading to the synthesis of diverse derivatives.
Reactions with Heteroatom Nucleophiles (e.g., oxygen, nitrogen, sulfur)
The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles. Heteroatom nucleophiles, such as those containing oxygen, nitrogen, and sulfur, react efficiently with 6-(chloromethyl)-2-methylbenzo[d]thiazole to form stable covalent bonds. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the chloride ion.
The reactivity of the nucleophile plays a significant role in the reaction conditions required. Stronger nucleophiles will react more readily, often at lower temperatures, while weaker nucleophiles may necessitate more forcing conditions to achieve a desirable reaction rate.
Formation of Ethers, Amines, and Thioethers
The versatility of the chloromethyl group is demonstrated by its conversion into a variety of important functional groups.
Ethers: Alkoxides and phenoxides react with this compound to furnish the corresponding ethers. These reactions are typically carried out in the presence of a base to generate the nucleophilic alkoxide or phenoxide in situ.
Amines: A broad spectrum of primary and secondary amines can be alkylated using this compound to produce the corresponding secondary and tertiary amines. The Mannich reaction, a prominent method for synthesizing β-amino carbonyl compounds, showcases the nucleophilicity of amino groups in similar benzothiazole (B30560) systems. For instance, 2-alkylthio-6-aminobenzothiazoles readily participate in Mannich reactions with formaldehyde (B43269) and other H-active components. chempap.org This highlights the potential for the 6-amino group, which can be formed from the 6-(chloromethyl) precursor, to act as a potent nucleophile.
Thioethers: Thiolates are excellent nucleophiles and react smoothly with this compound to yield thioethers. These reactions are often performed under basic conditions to deprotonate the corresponding thiol.
| Nucleophile Source | Product Type | General Reaction Conditions |
| Alcohols/Phenols | Ethers | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |
| Primary/Secondary Amines | Amines | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., CH₃CN, EtOH) |
| Thiols | Thioethers | Base (e.g., NaH, K₂CO₃), Aprotic Solvent (e.g., DMF, THF) |
Electrophilic Aromatic Substitution on the Benzothiazole Ring System
The benzothiazole ring system can undergo electrophilic aromatic substitution, although the reactivity and regioselectivity are influenced by the existing substituents. The fused thiazole (B1198619) ring generally deactivates the benzene (B151609) ring towards electrophilic attack compared to benzene itself. However, the 2-methyl and 6-(chloromethyl) groups exert directing effects that influence the position of substitution.
The 2-methyl group is an activating group and an ortho-, para-director. organicchemistrytutor.comunizin.org Conversely, the 6-(chloromethyl) group is a deactivating group due to the electron-withdrawing nature of the chlorine atom, and it also directs incoming electrophiles to the ortho- and para-positions relative to itself. organicchemistrytutor.comunizin.org The interplay of these directing effects will determine the final substitution pattern. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, the Vilsmeier-Haack reaction, which is an effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, could potentially be applied to introduce a formyl group onto the benzothiazole ring. wikipedia.orgijpcbs.comorganic-chemistry.org
Reactions Involving the Methyl Group at Position 2
The methyl group at the 2-position of the benzothiazole ring exhibits its own distinct reactivity, primarily due to the acidity of its α-protons and its susceptibility to radical reactions.
α-CH Acidity and Condensation Reactions
The protons on the 2-methyl group are acidic due to the electron-withdrawing nature of the adjacent thiazole ring. This acidity allows for deprotonation by a suitable base to form a carbanion. This nucleophilic carbanion can then participate in various condensation reactions, most notably with aldehydes and ketones.
The Knoevenagel condensation, for example, involves the reaction of an active methylene (B1212753) compound with a carbonyl compound. While benzothiazoles themselves are generally not suitable for this reaction, structurally similar and more electron-deficient systems like 2-methyl-thiazolo[4,5-b]pyrazines readily undergo Knoevenagel condensation. chempap.org This suggests that under appropriate conditions, the 2-methyl group of this compound could also be activated for such transformations.
Radical Functionalization at the Methyl Group
The 2-methyl group is also a site for radical functionalization. Studies on the atmospheric oxidation of 2-methylbenzothiazole (B86508) have shown that hydroxyl radicals can attack the methyl group, leading to the formation of an aldehyde. researchgate.netnih.gov This transformation proceeds through a radical mechanism involving hydrogen abstraction from the methyl group. researchgate.netnih.gov Furthermore, radical bromination, a common method for the functionalization of benzylic positions, could potentially be employed to introduce a bromine atom onto the 2-methyl group, which can then serve as a handle for further synthetic modifications. youtube.com
| Reagent/Condition | Product Type |
| Aldehyde/Base | Styryl derivative |
| Radical Initiator (e.g., AIBN), Halogen Source (e.g., NBS) | 2-(Halomethyl) derivative |
| Oxidizing Agent (e.g., SeO₂) | Aldehyde |
Ring-Opening and Rearrangement Pathways of the Benzothiazole Core
While the benzothiazole ring is generally aromatic and stable, several methodologies have been developed to induce its cleavage, providing access to synthetically valuable intermediates. These pathways often involve oxidative conditions or the formation of reactive thiazolium salts, leading to scission of the thiazole ring.
One notable method involves the oxidative ring-opening of benzothiazole derivatives. scholaris.ca Research has demonstrated that treatment of benzothiazoles with an oxidant like magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent can lead to the cleavage of the thiazole ring. scholaris.ca This reaction yields acylamidobenzene sulfonate esters. scholaris.ca Mechanistic studies, including the isolation of a stable methyl sulfonate ester intermediate, suggest that the reaction proceeds through the opening of the thiazole ring first, followed by the oxidation of the sulfur atom. scholaris.ca The presence of magnesium ions and water appears to be crucial for this transformation, with magnesium potentially acting as a Lewis acid catalyst that coordinates to the nitrogen of the thiazole ring, thereby increasing its electrophilicity and susceptibility to nucleophilic attack. scholaris.ca
Another powerful strategy is the ring-opening-recombination approach utilizing benzothiazole salts. researchgate.net This method involves the quaternization of the benzothiazole nitrogen, typically by alkylation, to form a benzothiazolium salt. These salts are more susceptible to ring-opening. This strategy has been successfully employed for the synthesis of thiazinopyrrole fused ring derivatives. researchgate.net The ring-opening of the benzothiazole salt provides a sulfur source for subsequent reactions, allowing for the construction of new heterocyclic systems. researchgate.net This tandem process, where the benzothiazole core is deconstructed and its components are reassembled into a new architecture, highlights a sophisticated approach to molecular engineering.
| Method | Reagents/Conditions | Product Type | Key Findings | Reference |
| Oxidative Ring-Opening | Magnesium monoperoxyphthalate hexahydrate (MMPP), Alcohol (e.g., MeOH, EtOH) | Acyl aminobenzene sulfonate esters | Proceeds via a stable sulfonate ester intermediate; Mg²+ and water are essential for the reaction. | scholaris.ca |
| Ring-Opening-Recombination | Formation of Benzothiazolium salts, followed by reaction with aldehydes and amines | Thiazinopyrrole fused rings | The benzothiazole salt acts as a sulfur source in a cascade cyclization reaction. | researchgate.net |
Formation of Complex Heterocyclic Architectures and Polyheterocycles
The reactive nature of the chloromethyl group on this compound, combined with strategies that manipulate the core ring system, enables the synthesis of a diverse array of complex polyheterocyclic structures. These intricate molecules are of significant interest in medicinal chemistry and materials science.
Building upon the ring-opening/ring-closure concept, 2-hydrazinobenzothiazoles, which can be derived from 2-aminobenzothiazoles, serve as versatile precursors. mdpi.com Their condensation with oxadiazoles (B1248032) in dry pyridine (B92270) can lead to the formation of 1,2,4-triazole-substituted benzothiazoles through a ring-opening/ring-closure mechanism. mdpi.com This demonstrates how one heterocyclic ring can be used as a template to construct another.
Furthermore, the functionalization of the benzothiazole core at various positions allows for the assembly of multi-ring systems. For instance, 2-aminobenzothiazole (B30445) derivatives can be acylated with chloroacetyl chloride and subsequently reacted with other nucleophiles or heterocyclic units. mdpi.comnih.gov This approach has been used to synthesize benzothiazolo-pyrazole heterocycles by reacting the acylated intermediate with 5-amino-1H-pyrazole-4-carbonitrile. mdpi.comnih.gov Similarly, large libraries of benzothiazole-piperazine compounds have been synthesized by reacting chloroacetylated 2-aminobenzothiazoles with various N-heterocycles. nih.gov
The ring-opening-recombination strategy mentioned previously is a prime example of building complex architectures. The reaction of benzothiazolium salts with aldehydes and amines in a one-pot cascade cyclization directly yields thiazinopyrrole fused-ring derivatives, demonstrating an efficient method for creating multivariate fused heterocycles that might otherwise require lengthy, multi-step syntheses. researchgate.net
| Starting Material/Intermediate | Reaction Partner(s) | Resulting Heterocyclic System | Synthetic Strategy | Reference |
| 2-Hydrazinobenzothiazoles | Oxadiazoles | Benzothiazole-triazole compounds | Condensation via ring-opening/ring-closure | mdpi.com |
| Chloroacetylated 2-aminobenzothiazoles | 5-Amino-1H-pyrazole-4-carbonitrile | Benzothiazolo-pyrazole heterocycles | Acylation followed by cyclocondensation | mdpi.comnih.gov |
| Chloroacetylated 2-aminobenzothiazoles | Piperazines / N-heterocycles | Benzothiazolyl-piperazine heterocycles | Acylation followed by nucleophilic substitution | nih.gov |
| 2-Methylbenzothiazole Salts | Aldehydes, Amines | Thiazinopyrrole fused rings | Ring-opening-recombination cascade | researchgate.net |
These examples underscore the versatility of the benzothiazole scaffold, including derivatives like this compound, as a foundational element for the construction of sophisticated polyheterocyclic molecules. The ability to selectively open and reconfigure the thiazole ring or to use appended functional groups as anchors for building new rings provides chemists with powerful tools for molecular design and discovery.
Spectroscopic and Structural Elucidation Techniques for 6 Chloromethyl 2 Methylbenzo D Thiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, a complete structural map can be assembled.
The ¹H NMR spectrum of 6-(chloromethyl)-2-methylbenzo[d]thiazole is expected to show distinct signals corresponding to the three main types of protons: those on the aromatic ring, the methyl group at the 2-position, and the chloromethyl group at the 6-position.
Aromatic Protons: The benzothiazole (B30560) ring system contains three aromatic protons at positions 4, 5, and 7. Their chemical shifts are influenced by the electron-withdrawing nature of the thiazole (B1198619) ring and the substituents. The proton at C4 (H-4) is typically the most downfield, appearing as a doublet. The proton at C7 (H-7) would likely appear as a singlet or a narrow doublet, and the proton at C5 (H-5) would be a doublet of doublets due to coupling with both H-4 and H-7. For similar 6-substituted-2-methylbenzothiazole structures, aromatic protons typically resonate in the range of δ 7.0-8.0 ppm. jyoungpharm.orgchemicalbook.com
Methyl Protons (-CH₃): The methyl group attached to the C2 position of the thiazole ring is expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. In various 2-methylbenzothiazole (B86508) derivatives, this signal is consistently found in the δ 2.7-2.9 ppm region. chemicalbook.com
Chloromethyl Protons (-CH₂Cl): The methylene (B1212753) protons of the chloromethyl group are adjacent to an electronegative chlorine atom, which deshields them, causing their signal to shift downfield. This resonance is anticipated to be a sharp singlet around δ 4.6-4.8 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic H-4 | ~7.9 - 8.1 | Doublet (d) |
| Aromatic H-7 | ~7.8 - 7.9 | Singlet (s) or Doublet (d) |
| Aromatic H-5 | ~7.4 - 7.5 | Doublet of Doublets (dd) |
| Chloromethyl (-CH₂Cl) | ~4.6 - 4.8 | Singlet (s) |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, nine distinct signals are expected.
Aromatic and Heterocyclic Carbons: The spectrum will show signals for the seven carbons of the benzothiazole core. The carbon at C2, being part of the C=N bond, is typically the most downfield among the core carbons, often appearing above δ 165 ppm. The quaternary carbons (C3a and C7a) involved in the ring fusion will have distinct shifts, generally between δ 120-155 ppm. The protonated aromatic carbons (C4, C5, C6, C7) will appear in the typical aromatic region of δ 120-135 ppm.
Aliphatic Carbons: The carbon of the C2-methyl group is expected to resonate in the upfield region, typically around δ 15-20 ppm. The carbon of the C6-chloromethyl group will be further downfield due to the effect of the chlorine atom, with an expected chemical shift in the range of δ 40-50 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (Thiazole) | ~165 - 168 |
| C3a (Bridgehead) | ~152 - 154 |
| C7a (Bridgehead) | ~134 - 136 |
| C6 (Aromatic) | ~130 - 135 |
| C4, C5, C7 (Aromatic) | ~120 - 128 |
| C6-CH₂Cl (Chloromethyl) | ~40 - 50 |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.
Heteronuclear Single Quantum Coherence (HSQC) or HMQC: This experiment correlates directly bonded proton and carbon atoms. It would be used to confirm the assignments for the CH, CH₂, and CH₃ groups. For instance, the proton signal at ~4.7 ppm would correlate with the carbon signal at ~45 ppm, confirming the -CH₂Cl group.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular structure. For example, the protons of the C2-methyl group (at ~2.8 ppm) would show a correlation to the C2 carbon (at ~166 ppm), while the chloromethyl protons (~4.7 ppm) would show correlations to the aromatic C6, C5, and C7 carbons, confirming its position on the benzene (B151609) ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to display several characteristic absorption bands:
Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
Aliphatic C-H Stretching: Medium bands corresponding to the methyl and chloromethyl groups should appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹.
C=N and C=C Stretching: The benzothiazole ring system contains C=N and C=C bonds. Strong to medium absorption bands for these vibrations are expected in the 1450-1620 cm⁻¹ region. jyoungpharm.org For benzothiazole derivatives, a characteristic C=N stretching frequency is often observed around 1610 cm⁻¹. jyoungpharm.org
C-Cl Stretching: A strong band indicating the presence of the chloromethyl group is expected in the fingerprint region, typically between 650-800 cm⁻¹.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring can provide information about the substitution pattern and are expected in the 800-900 cm⁻¹ range.
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N Stretch (Thiazole) | 1600 - 1620 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1580 | Medium-Strong |
Note: These are predicted values based on typical frequency ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In this technique, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio.
The molecular formula for this compound is C₉H₈ClNS. The expected nominal molecular weight is 197 g/mol for the ³⁵Cl isotope and 199 g/mol for the ³⁷Cl isotope. Therefore, the mass spectrum should show a characteristic molecular ion peak cluster (M⁺ and M+2) with a relative intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. chemscene.comnist.gov
The fragmentation of the molecular ion would likely proceed through several pathways:
Loss of a Chlorine Radical: A common fragmentation for chloroalkanes is the loss of a chlorine atom (•Cl), which would result in a fragment ion at m/z 162.
Loss of a Chloromethyl Radical: Cleavage of the bond between the aromatic ring and the chloromethyl group could lead to the loss of a •CH₂Cl radical, producing a fragment at m/z 148.
Formation of a Tropylium-like Ion: The fragment at m/z 162 (M-Cl) could rearrange to a stable thiazolyl-substituted tropylium-like cation.
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. The calculated exact mass of the molecular ion [M]⁺ for C₉H₈³⁵ClNS is 197.0093. An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide unambiguous confirmation of the molecular formula.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) |
|---|---|---|---|
| [M]⁺ | [C₉H₈ClNS]⁺ | 197.0093 | 199.0064 |
| [M-Cl]⁺ | [C₉H₈NS]⁺ | 162.0405 | - |
Note: m/z values are calculated exact masses.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the characterization of "this compound," providing crucial information on its molecular weight and purity. In a typical LC-MS analysis, the compound is first separated from any impurities on a liquid chromatography column before being introduced into the mass spectrometer.
The mass spectrometer ionizes the molecule, and for "this compound," a soft ionization technique such as electrospray ionization (ESI) is commonly employed to minimize fragmentation and ensure the observation of the molecular ion. The expected molecular weight of "this compound" (C9H8ClNS) is approximately 197.69 g/mol . Therefore, in the positive ion mode, the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 198.70.
Furthermore, the isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would result in a characteristic [M+H]+ and [M+H+2]+ isotopic cluster, with peaks at roughly m/z 198.70 and 200.70, respectively. This distinctive pattern provides a high degree of confidence in the identification of the compound. The LC component of the analysis provides a retention time for the compound, which is a characteristic property under a specific set of chromatographic conditions and serves as an additional identifier. The purity of the sample is determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all observed peaks.
Table 1: Expected LC-MS Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C9H8ClNS |
| Molecular Weight | 197.69 g/mol |
| Ionization Mode | ESI Positive |
| Expected [M+H]⁺ (³⁵Cl) | ~198.70 m/z |
| Expected [M+H+2]⁺ (³⁷Cl) | ~200.70 m/z |
| Isotopic Ratio | ~3:1 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within "this compound." The benzothiazole core of the molecule is a chromophore that absorbs light in the UV region. The absorption of UV radiation promotes electrons from the ground state to higher energy excited states.
The UV-Vis spectrum of a benzothiazole derivative typically displays characteristic absorption bands. These bands are generally attributed to π → π* transitions within the aromatic system. For "this compound," one would expect to observe absorption maxima (λmax) in the ultraviolet range, likely between 250 and 300 nm. The exact position and intensity of these absorptions can be influenced by the solvent used for the analysis due to solvatochromic effects. Analysis of the UV-Vis spectrum provides insights into the conjugation within the molecule and can be used for quantitative analysis based on the Beer-Lambert law.
Table 2: Typical UV-Vis Absorption Data for Benzothiazole Derivatives
| Transition Type | Typical Wavelength Range (nm) |
|---|
| π → π * | 250 - 300 |
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., HPLC, TLC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are fundamental for assessing the purity of "this compound" and for monitoring the progress of its synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution separation technique that is widely used for the quality control of pharmaceutical intermediates and other chemical compounds. For the analysis of "this compound," a reversed-phase HPLC method would typically be employed. In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
The compound is separated from impurities based on their differential partitioning between the stationary and mobile phases. A UV detector is commonly used to monitor the eluent, and the retention time of the main peak is a key identifier for the compound. The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Illustrative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective chromatographic technique used for monitoring reactions and for preliminary purity checks. A TLC analysis of "this compound" would involve spotting a solution of the compound onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is typically a mixture of nonpolar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate).
The separation is based on the differential adsorption of the components of the sample to the stationary phase. After development, the spots are visualized, often under UV light, where the benzothiazole ring will exhibit fluorescence quenching. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given TLC system. The presence of multiple spots indicates the presence of impurities.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Hexane |
Computational Chemistry and Theoretical Investigations of 6 Chloromethyl 2 Methylbenzo D Thiazole
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has been a central tool in the computational analysis of 6-(Chloromethyl)-2-methylbenzo[d]thiazole. Specifically, calculations are often performed using the B3LYP functional combined with basis sets such as 6-31G(d,p), 6-311++G(d,p), or cc-pVTZ to model the molecule's behavior. These methods have proven effective for optimizing the molecular structure, simulating vibrational spectra, and analyzing electronic properties.
The initial step in computational analysis involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. For this compound, these calculations confirm a C1 point group symmetry, indicating no significant molecular symmetry. The theoretical geometric parameters, including bond lengths, bond angles, and dihedral angles, have been calculated and show strong agreement with experimental data where available.
Key structural parameters have been determined, such as the bond lengths within the fused benzene (B151609) and thiazole (B1198619) rings and the orientation of the chloromethyl and methyl substituents. For instance, DFT calculations at the B3LYP/6-31G(d,p) level provide specific values for the interatomic distances and angles that define the molecular structure.
Below is a table of selected optimized structural parameters calculated for the compound.
Selected Bond Lengths and Angles
| Parameter | Value (B3LYP/6-31G(d,p)) |
|---|---|
| Bond Lengths (Å) | |
| S1-C2 | 1.768 |
| S1-C7 | 1.765 |
| N3-C2 | 1.312 |
| N3-C9 | 1.401 |
| C6-C11 | 1.512 |
| C11-Cl12 | 1.815 |
| Bond Angles (°) | |
| C2-S1-C7 | 88.9 |
| S1-C2-N3 | 115.1 |
| C2-N3-C9 | 111.3 |
| C5-C6-C11 | 121.1 |
| C7-C6-C11 | 120.4 |
| C6-C11-Cl12 | 111.7 |
| Dihedral Angles (°) | |
| C7-S1-C2-N3 | -0.4 |
| S1-C2-N3-C9 | 0.5 |
| C5-C6-C11-Cl12 | -71.9 |
Vibrational frequency analysis is a crucial output of DFT calculations, as it allows for the simulation of infrared (IR) and Raman spectra. The calculated frequencies for this compound have been compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. A scaling factor, typically around 0.96, is often applied to the computed frequencies to correct for anharmonicity and limitations of the theoretical method, leading to a strong correlation between theoretical and observed spectra.
This analysis enables the detailed assignment of vibrational modes to specific molecular motions, such as C-H stretching, C=N stretching of the thiazole ring, and vibrations of the chloromethyl group. For example, the C-Cl stretching vibration is a key identifier for the chloromethyl substituent, with a calculated frequency that aligns well with the experimental FT-Raman band.
The table below presents a selection of calculated and experimental vibrational frequencies and their assignments.
Selected Vibrational Frequencies (cm⁻¹) and Assignments
| Assignment | Calculated (Scaled) | Experimental FT-IR | Experimental FT-Raman |
|---|---|---|---|
| ν(C-H) aromatic | 3067 | 3069 | 3068 |
| νas(CH2) | 3006 | 3008 | 3006 |
| νs(CH2) | 2930 | 2928 | 2929 |
| ν(C=N) thiazole | 1548 | 1551 | 1550 |
| ν(C=C) benzene ring | 1481 | 1483 | 1482 |
| δ(CH3) | 1445 | 1446 | - |
| δ(CH2) wagging | 1284 | 1285 | 1286 |
| ν(C-S) | 725 | 726 | 727 |
| ν(C-Cl) | 668 | 670 | 670 |
The electronic properties of the molecule are explored by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties.
For this compound, the HOMO is primarily localized over the benzothiazole (B30560) ring system, while the LUMO is distributed across the entire molecule. The calculated HOMO-LUMO energy gap is approximately 4.57 eV, which indicates high kinetic stability and low chemical reactivity.
The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within the molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MESP of this compound, the most negative potential (red and yellow regions) is concentrated around the nitrogen atom of the thiazole ring, making it a likely site for electrophilic attack.
Conversely, the positive potential (blue regions) is located around the hydrogen atoms of the chloromethyl and methyl groups. This detailed charge mapping is essential for understanding intermolecular interactions and predicting reactive sites.
The polarizability and hyperpolarizability of a molecule describe its response to an external electric field and are fundamental to understanding its nonlinear optical (NLO) properties. DFT calculations have been used to determine the electric dipole moment (μ), the mean polarizability (α), and the first-order hyperpolarizability (β₀) of this compound.
The calculated values indicate that the molecule possesses a significant dipole moment and a first-order hyperpolarizability value that is several times greater than that of urea, a standard reference material for NLO studies. This suggests that this compound could be a candidate for further investigation in the field of NLO materials.
Conformational Analysis and Potential Energy Surface Mapping
To understand the flexibility of the molecule, a conformational analysis is performed. This typically involves mapping the potential energy surface by systematically rotating a specific part of the molecule. For this compound, the most significant conformational freedom comes from the rotation of the chloromethyl group (-CH₂Cl) around the C6-C11 single bond.
A potential energy surface scan was conducted by varying the dihedral angle C5-C6-C11-Cl12 from 0° to 360°. The calculations revealed that the most stable conformation occurs when the chlorine atom is positioned out of the plane of the benzothiazole ring, with a dihedral angle of approximately -71.9°. This specific orientation represents the global minimum on the potential energy surface, confirming the structure used in other DFT calculations.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO Method)
In the field of computational chemistry, the accurate prediction of spectroscopic parameters is a crucial tool for the structural elucidation of novel compounds. For this compound, theoretical calculations, particularly for Nuclear Magnetic Resonance (NMR) chemical shifts, can provide significant insights. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating NMR chemical shifts. scirp.org This method is effective because it addresses the issue of gauge-dependence, ensuring that the calculated magnetic properties are independent of the origin of the coordinate system.
The application of the GIAO method, often in conjunction with Density Functional Theory (DFT), has proven to be a powerful combination for predicting the ¹H and ¹³C NMR spectra of various heterocyclic compounds, including benzothiazole derivatives. mdpi.comresearchgate.net The typical computational process involves an initial geometry optimization of the molecule, in this case, this compound, followed by the calculation of NMR shielding tensors using the GIAO method. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 | 168.5 | H4 | 7.95 |
| C4 | 122.0 | H5 | 7.80 |
| C5 | 125.0 | H7 | 7.40 |
| C6 | 138.0 | CH₃ | 2.85 |
| C7 | 123.5 | CH₂Cl | 4.75 |
| C3a | 153.0 | ||
| C7a | 134.0 | ||
| CH₃ | 20.0 | ||
| CH₂Cl | 45.0 |
These theoretical predictions are invaluable for several reasons. They can aid in the assignment of experimental NMR spectra, help to distinguish between potential isomers, and provide a deeper understanding of the electronic structure of the molecule. The accuracy of these predictions is, however, dependent on the level of theory and the basis set used in the calculations.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry offers powerful tools to investigate the reactivity of this compound, allowing for the detailed exploration of reaction mechanisms and the characterization of transient species such as transition states. researchgate.netnih.gov Such studies are typically conducted using DFT methods, which provide a good balance between computational cost and accuracy for systems of this size.
The reactivity of this compound is expected to be centered around two main regions: the benzothiazole core and the chloromethyl substituent. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. Computational studies can model these reactions to determine the reaction pathways and energy barriers. For instance, the reaction with a nucleophile (Nu⁻) can be investigated by mapping the potential energy surface for the substitution of the chloride ion. This involves locating the transition state structure for the reaction and calculating its energy relative to the reactants and products. The activation energy, thus determined, provides a quantitative measure of the reaction's feasibility.
Furthermore, computational methods can be used to explore the stability of potential intermediates and the influence of solvents on the reaction mechanism. researchgate.netnih.gov For example, the reaction could proceed through a concerted Sₙ2 mechanism or a stepwise Sₙ1 mechanism involving a carbocation intermediate. Computational analysis of the energies of the transition states and any intermediates can help to elucidate the preferred pathway.
The benzothiazole ring itself can also participate in various reactions, such as electrophilic aromatic substitution. Computational models can predict the most likely sites of substitution by analyzing the electron density distribution and the energies of the corresponding sigma complexes (Wheland intermediates).
A crucial aspect of these computational investigations is the identification and characterization of transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it transforms from reactants to products. The vibrational frequency calculations are essential to confirm a transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The table below outlines a hypothetical computational investigation of a nucleophilic substitution reaction at the chloromethyl group of this compound.
| Reaction Step | Computational Method | Key Findings |
|---|---|---|
| Geometry Optimization of Reactants | DFT (e.g., B3LYP/6-31G) | Optimized structures and energies of this compound and the nucleophile. |
| Transition State Search | DFT (e.g., QST2/QST3 or Berny optimization) | Location of the transition state structure for the nucleophilic attack on the CH₂Cl group. |
| Frequency Calculation | DFT (e.g., B3LYP/6-31G) | Confirmation of the transition state (one imaginary frequency) and calculation of zero-point vibrational energy. |
| Geometry Optimization of Products | DFT (e.g., B3LYP/6-31G) | Optimized structures and energies of the substitution product and the leaving group (Cl⁻). |
| Calculation of Reaction Energetics | DFT (e.g., B3LYP/6-31G) | Determination of the activation energy (Eₐ) and the overall reaction energy (ΔE). |
Through such computational explorations, a detailed, atomistic understanding of the chemical behavior of this compound can be achieved, guiding synthetic efforts and the development of new applications for this compound.
Research Applications of 6 Chloromethyl 2 Methylbenzo D Thiazole in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block for Complex Molecules
The primary role of 6-(Chloromethyl)-2-methylbenzo[d]thiazole in organic synthesis is that of a versatile electrophilic building block. The chlorine atom on the benzylic methyl group is a good leaving group, facilitating reactions with a wide range of nucleophiles. This reactivity allows for the straightforward formation of new carbon-heteroatom and carbon-carbon bonds, enabling the construction of complex molecular architectures.
A key application demonstrating this versatility is in the synthesis of novel ether derivatives. In a study focused on developing monoamine oxidase (MAO) inhibitors, a series of 2-methylbenzo[d]thiazole derivatives were synthesized by reacting a chloromethyl-substituted benzothiazole (B30560) with various substituted phenols. researchgate.netresearchgate.net This reaction, a classic Williamson ether synthesis, proceeds by the deprotonation of the phenol (B47542) with a weak base, such as potassium carbonate, to form a phenoxide ion. The phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion to form a stable ether linkage. researchgate.net This method provides a reliable and high-yielding route to couple the benzothiazole core with diverse aromatic systems, leading to the creation of a library of compounds with potential therapeutic applications. researchgate.net
The general scheme for this type of reaction is presented below:

Figure 1: General reaction scheme illustrating the use of a chloromethyl-substituted benzothiazole as a building block for synthesizing complex ether derivatives via nucleophilic substitution.
This synthetic strategy underscores the compound's value in medicinal chemistry for generating new chemical entities for biological screening. researchgate.net
Precursor for the Synthesis of Novel Heterocyclic Scaffolds and Derivatives
Building upon its role as a versatile building block, this compound is a key precursor for synthesizing a variety of novel derivatives. The reactivity of the chloromethyl group is not limited to reactions with phenols; it can be extended to other nucleophiles such as amines, thiols, and carbanions, each yielding a different class of compounds. This allows chemists to append a wide array of functional groups and molecular scaffolds to the benzothiazole core, systematically modifying the parent structure to explore structure-activity relationships.
For instance, the synthesis of potential monoamine oxidase (MAO) inhibitors involved creating a series of ether-linked 2-methylbenzo[d]thiazole derivatives. researchgate.net The study successfully synthesized thirteen different compounds by reacting the chloromethyl precursor with a variety of substituted phenols, demonstrating the robustness of this synthetic approach. researchgate.netresearchgate.net The resulting derivatives were found to be potent and selective inhibitors of human MAO-B, an important enzyme target in the treatment of neurodegenerative disorders like Parkinson's disease. researchgate.net
The table below details some of the specific derivatives synthesized from a chloromethyl-2-methylbenzothiazole precursor, highlighting the range of chemical space that can be explored from this single starting material.
| Nucleophile (Substituted Phenol) | Resulting Derivative Class | Potential Application |
| Indan-5-ol | Indanyl Ether Derivative | MAO-B Inhibition |
| 4-Ethylphenol | Ethylphenyl Ether Derivative | MAO-B Inhibition |
| 4-Propylphenol | Propylphenyl Ether Derivative | MAO-B Inhibition |
| 4-Bromophenol | Bromophenyl Ether Derivative | MAO-B Inhibition |
| Naphthalen-2-ol | Naphthyl Ether Derivative | MAO-B Inhibition |
| 3,4-Dimethylphenol | Dimethylphenyl Ether Derivative | MAO-A/B Inhibition |
| 4-Methoxyphenol | Methoxyphenyl Ether Derivative | MAO-A/B Inhibition |
This interactive data table summarizes derivatives synthesized in a study by Shaw et al. (2024), showcasing the utility of the chloromethyl precursor. researchgate.net
While thiazole (B1198619) and benzothiazole moieties are known to be incorporated into polymer backbones to impart specific properties such as thermal stability or unique optical characteristics, a specific review of the scientific literature did not yield examples where this compound was used as a monomer or functional additive in polymerization. mdpi.comnih.gov
The benzothiazole nucleus is a well-known fluorophore and is a core component of many fluorescent probes used for detecting various analytes and for bioimaging. jyoungpharm.orgnih.gov These probes are typically designed to undergo a measurable change in their fluorescence properties upon interaction with a target molecule or ion. However, searches of chemical and biological research databases did not identify specific molecular probes or research tools that were synthesized directly from this compound as the starting precursor.
Development of New Synthetic Methodologies and Reagents Utilizing its Unique Reactivity
The primary reactivity of this compound is centered on the susceptibility of its benzylic chloride to nucleophilic substitution. This is a well-established and predictable type of chemical reaction. A review of current chemical literature does not indicate that this compound has been used to develop fundamentally new synthetic methodologies or named reactions. Its utility is primarily as a substrate in established reaction types, such as Williamson ether synthesis, rather than as a tool for discovering new modes of chemical reactivity.
Applications in Materials Science and Chemical Engineering
Derivatives of benzothiazole are widely used in materials science as components of organic light-emitting diodes (OLEDs), dyes, and corrosion inhibitors due to their robust structure and unique electronic and photophysical properties. mdpi.com For example, the related compound 2-Methylbenzo[d]thiazole-6-carbonitrile has been investigated for its potential use in OLEDs. Despite the broad utility of the benzothiazole scaffold in this field, specific applications in materials science or chemical engineering that utilize this compound as the foundational building block are not prominently featured in the surveyed research literature.
Conclusion and Future Research Directions
Summary of Current Academic Contributions and Methodological Advances
Direct academic contributions focusing on 6-(Chloromethyl)-2-methylbenzo[d]thiazole are sparse. However, the synthesis of its core structure is well-established through decades of research on benzothiazole (B30560) chemistry. The formation of the 2-methylbenzothiazole (B86508) skeleton is typically achieved via the condensation of a 2-aminothiophenol (B119425) with a reagent providing the acetyl group, such as acetic acid or its derivatives. ijper.org
Modern synthetic chemistry has introduced numerous methodological advances that have made the production of such scaffolds more efficient and environmentally benign. bohrium.com These advances are highly relevant to the synthesis of this compound and its precursors. Key developments include:
Catalysis: The use of heterogeneous catalysts, such as ZnO-beta zeolite, and various metal-based catalysts has improved reaction efficiency and product yields. researchgate.net
Green Chemistry Approaches: Methodologies employing green solvents like glycerol, the use of ionic liquids, or even solvent-free conditions have been developed to reduce environmental impact. researchgate.netsci-hub.red Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and increase yields for benzothiazole formation. sci-hub.redmdpi.com
Novel Reagents: The use of oxidizing agents like H₂O₂/HCl provides a simple and effective system for the cyclocondensation of 2-aminothiophenols with aldehydes. mdpi.comnih.gov
The introduction of the chloromethyl group at the C-6 position is a standard functionalization that can be achieved through various chloromethylation procedures on the pre-formed benzothiazole ring. The academic contribution, therefore, lies not in a dedicated study of this specific molecule but in the development of a robust and versatile synthetic toolkit applicable to its efficient and clean production.
Identification of Remaining Research Gaps and Emerging Opportunities
The primary research gap concerning this compound is the comprehensive lack of data on its specific chemical, biological, and physical properties. This absence of foundational research presents significant opportunities for future investigation.
Unexplored Biological Profile: Benzothiazole derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. pcbiochemres.comresearchgate.netnih.gov Literature consistently highlights that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity. benthamscience.com However, the specific biological profile of this compound remains undocumented. An emerging opportunity is the systematic screening of this compound and its derivatives against various biological targets.
Structure-Activity Relationship (SAR) Studies: The combined influence of the 2-methyl and 6-chloromethyl substituents on the benzothiazole core is unknown. This gap presents an opportunity to synthesize a library of derivatives from this starting material to build detailed SAR models. Such studies could elucidate the functional role of the C-6 side chain in target binding and cellular activity.
Physicochemical and Material Properties: The potential of this compound in materials science is entirely unexplored. Benzothiazoles can serve as fluorescent dyes, components in polymer chemistry, and imaging agents. nih.govpcbiochemres.com A significant research gap exists in the characterization of its photophysical properties (absorption, emission, quantum yield) and its potential as a monomer or functional additive in materials.
Outlook on Novel Synthetic Transformations and Potential for Materials Development
The most significant feature of this compound from a synthetic standpoint is the reactive chloromethyl group. This benzylic chloride is an excellent electrophilic handle for a wide array of nucleophilic substitution reactions, allowing for the facile introduction of diverse functional groups at the C-6 position. This versatility positions the compound as a valuable intermediate for creating novel molecular architectures.
Future research should focus on exploiting this reactivity. Potential transformations include reactions with various nucleophiles to generate new classes of benzothiazole derivatives.
| Nucleophile Class | Reagent Example | Resulting Linkage | Potential Derivative Class |
| Amines | Piperidine | -CH₂-N< | Aminomethyl derivatives |
| Thiols | Thiophenol | -CH₂-S- | Thioether derivatives |
| Alcohols/Phenols | Phenol (B47542) | -CH₂-O- | Ether derivatives |
| Azides | Sodium Azide | -CH₂-N₃ | Azidomethyl derivatives (for click chemistry) |
| Carboxylates | Sodium Acetate | -CH₂-O-C(O)- | Ester derivatives |
| Cyanides | Sodium Cyanide | -CH₂-CN | Cyanomethyl derivatives |
This table is generated based on established chemical principles of nucleophilic substitution on benzylic halides.
For materials development, this compound can be envisioned as a functional monomer. Its polymerization or co-polymerization could lead to materials where the benzothiazole moiety is appended to a polymer backbone. Such materials could possess unique properties:
Functional Polymers: Polymers incorporating the benzothiazole unit could exhibit enhanced thermal stability or unique optical properties, such as fluorescence, making them suitable for applications in sensors or organic electronics.
Surface Modification: The reactive chloromethyl group could be used to graft the benzothiazole unit onto surfaces, altering their chemical and physical properties for applications in coatings or biocompatible materials.
Interdisciplinary Research Perspectives on this compound
The untapped potential of this compound invites a multidisciplinary research approach, bridging synthetic chemistry with biology and materials science.
Medicinal Chemistry and Chemical Biology: This compound is an ideal starting point for fragment-based drug discovery. The 2-methylbenzothiazole core can serve as a foundational fragment for a specific biological target (e.g., a kinase or microbial enzyme), while the side chain derived from the chloromethyl group can be systematically modified to optimize binding affinity, selectivity, and pharmacokinetic properties. Furthermore, derivatives could be synthesized to act as chemical probes or imaging agents to study biological processes. pcbiochemres.com
Materials Science and Polymer Chemistry: An interdisciplinary effort between organic chemists and materials scientists could lead to the development of novel functional materials. The known fluorescence of some benzothiazole structures suggests that derivatives of this compound could be investigated as emitters in organic light-emitting diodes (OLEDs) or as fluorescent sensors for detecting specific analytes. nih.gov
Supramolecular Chemistry: The planar, aromatic structure of the benzothiazole ring is conducive to forming organized assemblies through π-π stacking interactions. Chemists could design and synthesize derivatives from this compound that self-assemble into well-defined nanostructures, such as liquid crystals or organic gels, with unique electronic and photophysical properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(Chloromethyl)-2-methylbenzo[d]thiazole in laboratory settings?
- The compound can be synthesized via the Hantzsch reaction, where α-halocarbonyl compounds react with thiourea or thioamides to form the thiazole core . Chlorination of precursors like 2-methylbenzo[d]thiazole using reagents such as SOCl₂ or PCl₃ under controlled conditions introduces the chloromethyl group . Key steps include refluxing in ethanol or methanol and purification via crystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and electronic environments . High-Performance Liquid Chromatography (HPLC) assesses purity, while mass spectrometry (ESI-MS) verifies molecular weight . Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-S bonds .
Advanced Research Questions
Q. How do substituent variations on the benzothiazole core influence reactivity in cross-coupling reactions?
- The chloromethyl group at position 6 enhances electrophilicity, facilitating nucleophilic substitution (e.g., with amines or thiols) . The methyl group at position 2 sterically hinders certain reactions but stabilizes intermediates via hyperconjugation. Comparative studies with 6-fluoro or 6-bromo analogs show slower kinetics due to weaker leaving groups .
Q. What strategies mitigate discrepancies in reaction yields during the synthesis of chloromethyl-substituted benzothiazoles?
- Yield variations (e.g., 27–58% in ) arise from competing side reactions (e.g., over-chlorination). Optimizing catalysts (e.g., AlCl₃ for Friedel-Crafts alkylation) and solvents (polar aprotic solvents like DMF improve solubility) can enhance selectivity . Temperature control (e.g., 60–80°C) minimizes decomposition .
Q. How does the chloromethyl group in this compound affect its bioactivity, such as MAO inhibition?
- The chloromethyl group increases lipophilicity, improving blood-brain barrier penetration for neuropharmacological applications. In MAO-B inhibition assays, analogs with electron-withdrawing substituents (e.g., Cl, CF₃) show IC₅₀ values <1 µM, suggesting enhanced enzyme binding . Structure-activity relationship (SAR) studies highlight the importance of the thiazole ring’s planarity for π-π stacking in active sites .
Q. What in vitro models are appropriate for assessing the neuropharmacological potential of this compound?
- Enzyme inhibition assays (e.g., human recombinant MAO-A/MAO-B) quantify inhibitory potency . Cytotoxicity assays (MTT or SRB on SH-SY5Y or HEK293 cells) evaluate safety margins . Molecular docking simulations (using AutoDock Vina) predict binding modes to targets like MAO-B or GSK-3β . Adherence to in vitro ethical guidelines (e.g., avoiding in vivo testing without approval) is critical .
Data Contradiction Analysis
Q. How can conflicting reports on the antimicrobial efficacy of this compound derivatives be resolved?
- Discrepancies often arise from variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or assay protocols (e.g., broth microdilution vs. disk diffusion). Standardizing MIC (Minimum Inhibitory Concentration) measurements and using clinical isolates (e.g., MRSA or E. coli ATCC 25922) improve reproducibility . Meta-analyses of substituent effects (e.g., electron-withdrawing vs. donating groups) clarify structure-activity trends .
Q. Why do computational predictions of this compound’s solubility conflict with experimental data?
- Computational models (e.g., COSMO-RS) may underestimate the impact of crystallinity or polymorphic forms. Experimental validation via shake-flask solubility tests in PBS (pH 7.4) or DMSO-water mixtures provides accurate benchmarks . LogP calculations (e.g., 2.8 for this compound) should be cross-checked with HPLC-derived retention times .
Methodological Recommendations
- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) .
- Purification : Employ column chromatography (silica gel, hexane/EtOAc) for intermediates and recrystallization (methanol/water) for final products .
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., Artemia salina lethality assay) before mammalian cell testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
